

Application Notes and Protocols for the Quantification of Spironolactone

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Spironolactone in various matrices, including pharmaceutical dosage forms and biological fluids. The protocols are based on validated analytical methods and are intended to guide researchers in setting up and performing accurate and reliable quantification of this important pharmaceutical compound.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of Spironolactone. Several methods have been developed and validated for its determination in tablets and plasma.

Quantitative Data Summary for HPLC Methods



| Parameter | Method 1: Spironolactone in Tablets | Method 2: Spironolactone and Metabolites in Paediatric Plasma[1] | Method 3: Spironolactone and Furosemide in Tablets[2][3][4] |
|-------------------------------|---|--|---|
| Linearity Range | 20 - 30 μg/mL | 30 - 1000 ng/mL | 40 - 160 μg/mL |
| Correlation Coefficient (r²) | 0.9997 | Not Specified | 0.9977 |
| Accuracy (% Recovery) | 99.4 - 101.99% | Not Specified | 98.05 - 100.17% |
| Precision (% RSD) | ≤ 2% | Not Specified | 0.87% (Repeatability) |
| Limit of Detection (LOD) | 0.553 μg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1.677 μg/mL | 28 ng/mL | Not Specified |

Experimental Protocol: Isocratic RP-HPLC for Spironolactone in Tablets[1]

This protocol describes a simple and accurate isocratic reversed-phase HPLC method for the determination of Spironolactone in tablet dosage forms.

- 1. Materials and Reagents:
- · Spironolactone reference standard
- Acetonitrile (HPLC grade)
- Phosphate buffer solution (pH 4.0)
- Methanol (HPLC grade)
- Water (HPLC grade)



- Spironolactone tablets
- 2. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatograph
- Column: C18 inertsil (250 x 4.6 mm, 5μm)
- Mobile Phase: Phosphate buffer solution (pH 4.0) and Acetonitrile in a 1:1 ratio
- Flow Rate: 1.5 mL/min
- Detection Wavelength: 240 nm
- Column Temperature: 40 °C
- Injection Volume: 20 μL
- 3. Preparation of Standard Solutions:
- Standard Stock Solution: Accurately weigh and dissolve 20.6 mg of Spironolactone working standard in a 100 mL volumetric flask with the mobile phase. Sonicate for 30 seconds and then complete to the mark with the mobile phase.
- Working Standard Solution: Pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a concentration of 10.3 μg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the working standard solution with the mobile phase to achieve concentrations in the range of 20-30 μg/mL.
- 4. Preparation of Sample Solutions:
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of Spironolactone and transfer it to a 100 mL volumetric flask.







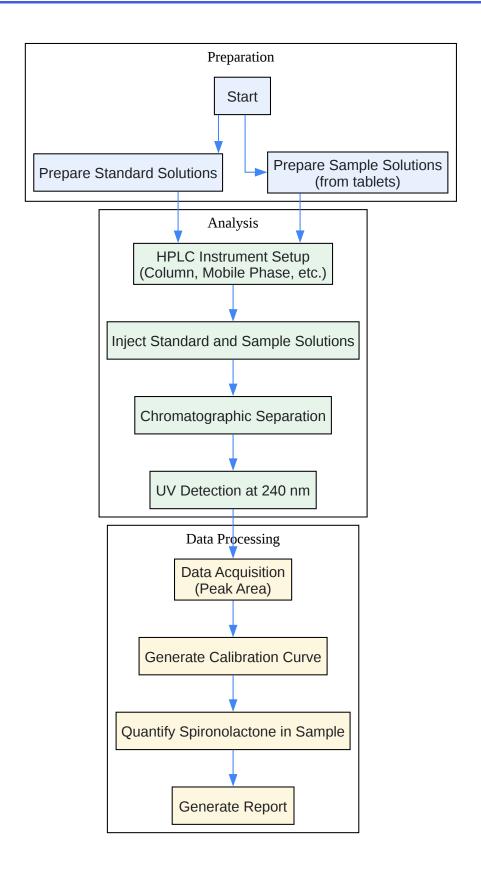
- Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm membrane filter.
- Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

5. Analysis:

- Inject equal volumes (20 μL) of the standard and sample solutions into the chromatograph.
- Record the peak areas and calculate the concentration of Spironolactone in the sample using the calibration curve.

Experimental Workflow for HPLC Analysis of Spironolactone in Tablets





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Caption: Workflow for HPLC quantification of Spironolactone in tablets.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of Spironolactone and its metabolites in complex biological matrices like plasma.

Ouantitative Data Summary for LC-MS/MS Methods

| Parameter | Method 1: Spironolactone and Canrenone in Human Plasma[5] | Method 2: Spironolactone in Human Plasma[6] |
|-------------------------------|---|--|
| Linearity Range | 2 - 300 ng/mL | 0.5 - 150 ng/mL |
| Correlation Coefficient (r²) | Not Specified | > 0.99 |
| Accuracy | 85 - 115% | 96.90 - 105.08% (Intraday) 97.99 - 104.13% (Interday) |
| Precision (% RSD) | < 10% | 0.89 - 6.00% (Intraday) 1.20 - 10.51% (Interday) |
| Limit of Quantification (LOQ) | 2 ng/mL | Not Specified |

Experimental Protocol: LC-MS/MS for Spironolactone in Human Plasma[7]

This protocol details a sensitive LC-MS/MS method for the determination of Spironolactone in human plasma.

- 1. Materials and Reagents:
- · Spironolactone reference standard
- Spironolactone-d6 (Internal Standard, IS)
- Methanol (HPLC grade)
- · Formic acid



- Water (HPLC grade)
- Methyl tert-butyl ether (MTBE)
- Methylene chloride (MC)
- Human plasma
- 2. LC-MS/MS Conditions:
- LC System: Agilent 1200 series HPLC
- MS System: Agilent 6430 Triple Quadrupole Mass Spectrometer
- Column: Cadenza CD-C18 (3.0 x 100 mm, 3 μm)
- Mobile Phase: 0.1% Formic acid in water:methanol (30:70, v/v)
- Flow Rate: Gradient flow
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Spironolactone: m/z 341.2 → 107.2
 - Spironolactone-d6 (IS): m/z 347.1 → 107.2
- 3. Preparation of Standard and QC Solutions:
- Stock Solutions: Prepare individual stock solutions of Spironolactone and Spironolactone-d6 in methanol.
- Working Solutions: Prepare serial dilutions of the Spironolactone stock solution with methanol to create working standards for the calibration curve. Prepare separate working solutions for quality control (QC) samples.
- Spiking Solutions: Spike the working solutions into blank human plasma to prepare calibration standards and QC samples.



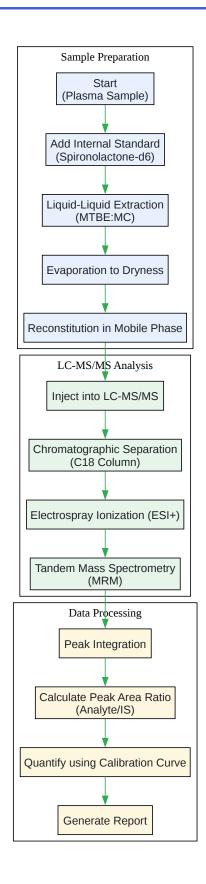




- 4. Sample Preparation (Liquid-Liquid Extraction):
- To 200 μ L of plasma sample (or calibration standard/QC), add 50 μ L of the internal standard working solution.
- Add 1 mL of extraction solvent (MTBE:MC = 8:2, v/v).
- · Vortex for 10 minutes.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 5 μL into the LC-MS/MS system.

Experimental Workflow for LC-MS/MS Analysis of Spironolactone in Plasma





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Caption: Workflow for LC-MS/MS quantification of Spironolactone in plasma.



UV-Visible Spectrophotometry Methods

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Spironolactone in bulk and pharmaceutical dosage forms.

Quantitative Data Summary for UV-Visible

Spectrophotometry Methods

| Parameter | Method 1: Spironolactone in Bulk and Tablets[7][8] | Method 2: Spironolactone in Compound Powder[9] [10] |
|-------------------------------|--|---|
| Linearity Range | 5 - 35 μg/mL | 5 - 30 μg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9994 |
| Accuracy (% Recovery) | ~100% | 99.9 - 101.7% |
| Precision (% RSD) | Not Specified | 0.13 - 0.25% |
| Limit of Detection (LOD) | Not Specified | 0.5 μg/mL |
| Limit of Quantification (LOQ) | Not Specified | 1.4 μg/mL |
| λтах | 226 nm (1D), 262 nm (2D) | 238 nm |

Experimental Protocol: UV Spectrophotometry for Spironolactone in Tablets[10][11]

This protocol describes a straightforward UV spectrophotometric method for the determination of Spironolactone in pharmaceutical tablets.

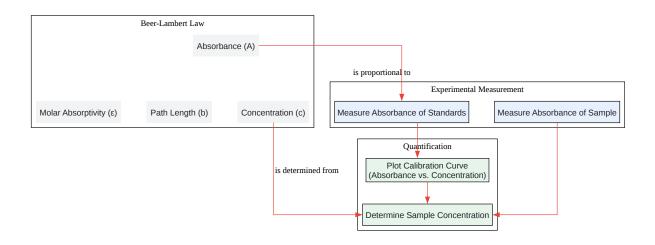
- 1. Materials and Reagents:
- · Spironolactone reference standard
- Methanol (AR grade)
- Spironolactone tablets
- 2. Instrumentation:



- UV-Visible Spectrophotometer with 1 cm matched quartz cells
- 3. Preparation of Standard Solutions:
- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of Spironolactone reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for at least 15 seconds and make up to the mark with methanol.
- Calibration Standards: Prepare a series of standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 5 - 30 μg/mL.
- 4. Preparation of Sample Solution:
- · Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the tablet powder equivalent to 10 mg of Spironolactone and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.
- Filter the solution through a Whatman filter paper.
- Dilute the filtrate with methanol to obtain a concentration within the Beer-Lambert's law range.
- 5. Analysis:
- Measure the absorbance of the standard and sample solutions at 238 nm against a methanol blank.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of Spironolactone in the sample solution from the calibration curve.

Logical Relationship for UV Spectrophotometric Quantification





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Caption: Logical relationship in UV-Vis quantification of Spironolactone.

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